molecular formula C22H17N5O2S B2699621 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031599-24-2

7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2699621
CAS No.: 1031599-24-2
M. Wt: 415.47
InChI Key: GSEOLTNJIGGHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core with a 1,4-disubstituted-1,2,3-triazole group via a methylene-oxy linkage. It has potential pharmacological activity, including anticancer properties .

Synthesis Analysis

The compound can be synthesized via ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, resulting in good yields. The reaction involves the coupling of a pyrazolo[3,4-d]pyrimidine precursor with a 1,4-disubstituted-1,2,3-triazole moiety .

Scientific Research Applications

Antitumor and Antibacterial Agents

A study by Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS) for use as antitumor and/or antibacterial agents. These compounds were evaluated against human and various microbial thymidylate synthases, showing significant potency, suggesting their potential application in developing new anticancer and antibacterial therapies (Gangjee et al., 1996).

Green Chemistry in Synthesis

Davoodnia et al. (2010) reported on the synthesis of new 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones using a Brønsted-acidic ionic liquid as a green and reusable catalyst. This approach emphasizes the importance of environmentally friendly methods in synthesizing heterocyclic compounds, potentially offering a sustainable pathway for the development of pharmaceuticals and materials science applications (Davoodnia et al., 2010).

Antimicrobial Activity

El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with notable antimicrobial activities against a range of bacteria and fungi. These compounds, including ones with oxadiazole moieties, highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (El-sayed et al., 2017).

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-13-7-9-15(10-8-13)20-24-17(29-27-20)12-30-22-25-18-16(14-5-3-2-4-6-14)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEOLTNJIGGHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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